Product packaging for Sarmesin(Cat. No.:CAS No. 88874-29-7)

Sarmesin

Cat. No.: B1594156
CAS No.: 88874-29-7
M. Wt: 1016.2 g/mol
InChI Key: WJXAVNPIJIPGMN-PNGYUKAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarmesin (1-Sar-4-Me-tyr-angiotensin II) is a synthetic analogue of angiotensin II that acts as a competitive antagonist of angiotensin II receptors . It is a valuable tool for studying the renin-angiotensin system, a key regulator of blood pressure and fluid balance . Research indicates that this compound functions as a partial agonist of angiotensin-II receptors in rabbit aortic rings, but not in rat, highlighting potential species-specific effects . Studies involving conformational analysis using nuclear magnetic resonance (NMR) spectroscopy have shown that this compound adopts a preferred conformation in solution where the peptide backbone is S-shaped, which is similar to the structure of angiotensin II itself . This structural insight is crucial for understanding its mechanism of receptor blockade, which is believed to be dependent on its N-terminal domain . Beyond cardiovascular research, this compound has been utilized in neuropharmacological studies to investigate its effects on seizure susceptibility and memory retention in animal models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H73N13O10 B1594156 Sarmesin CAS No. 88874-29-7

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)/t30-,35-,36-,37-,38-,39-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAVNPIJIPGMN-PNGYUKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88874-29-7
Record name Angiotensin II, sar(1)-Me-tyr(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structural and Conformational Analysis of Sarmesin

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques offer powerful tools for the detailed examination of peptide structures. For Sarmesin, NMR spectroscopy provides information on conformation and molecular dynamics, while Mass Spectrometry confirms its molecular weight and primary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

NMR spectroscopy is a key technique for determining the three-dimensional structure and conformational preferences of peptides in solution. High-resolution proton NMR, often at frequencies like 400 MHz or higher, is commonly employed for this compound studies. tandfonline.comtandfonline.com The analysis of NMR spectra, including chemical shifts and coupling constants, provides foundational information for understanding the peptide's structure.

Proton Nuclear Overhauser Effect (NOE) enhancement studies are fundamental to determining through-space proximities between protons in a molecule. nih.govcas.czmdpi.com By selectively saturating the resonance of one proton and observing the effect on the intensity of other proton signals, researchers can identify protons that are spatially close, even if they are not directly bonded. cas.czlibretexts.org These NOE correlations provide crucial distance constraints that are used in computational methods to generate three-dimensional models of the peptide's conformation. researchgate.net

For this compound, NOE studies in solvents like dimethylsulfoxide (DMSO) have been particularly informative. nih.govcas.cz Saturation of the Sar N-methyl group, for instance, has shown enhancement of a His C beta proton, suggesting a turn in the N-terminal region of the molecule. nih.gov Interresidue NOE enhancements between the Tyr(Me) methyl protons and the His C2 and C4 protons indicate that these side chains remain in close proximity. nih.gov

Two-dimensional (2D) Correlated Spectroscopy (COSY) is a powerful NMR technique used to identify protons that are coupled through chemical bonds, typically up to three bonds away. mdpi.comlibretexts.org A COSY spectrum displays cross-peaks that correlate the signals of coupled protons, providing essential information for assigning resonances to specific protons within the peptide chain. nih.govlibretexts.org

The assignment of backbone and side-chain proton resonances in the NMR spectra of this compound is a critical step in conformational analysis. This process involves correlating signals observed in 1D and 2D NMR experiments (like COSY and NOESY/ROESY) to specific hydrogen atoms in each amino acid residue of the peptide sequence (Sar-Arg-Val-Tyr(Me)-His-Pro-Phe). nih.gov

Detailed assignments allow researchers to interpret conformational constraints derived from NOE data and coupling constants. For example, chemical shifts of amide protons can provide information about hydrogen bonding patterns, while the analysis of coupling constants across peptide bonds can shed light on the dihedral angles of the peptide backbone.

Studies on this compound have revealed specific interresidue proximities. For instance, NOE enhancements have illustrated the presence of a trans His-Pro peptide bond. nih.govcas.cz Furthermore, interactions between the Tyr(Me) and His protons suggest that these side chains are in close proximity, even without the hydrogen bond observed in native angiotensin II between the Tyr hydroxyl and His imidazole (B134444). nih.gov These findings contribute to understanding the preferred conformation of this compound in solution, which has been suggested to be S-shaped and similar to that of angiotensin II in DMSO. nih.gov Some studies also indicate a clustering of aromatic rings (Tyr, His, Phe) and proximity between the Sar C alpha and Arg C delta protons to the Tyr/Phe ring protons in certain analogues. researchgate.netnih.govresearchgate.net

Analysis of Backbone and Side-Chain Proton Assignments

Mass Spectrometry for Structural Confirmation

Furthermore, fragmentation patterns observed in MS/MS experiments can provide sequence information, confirming the order of amino acid residues within the peptide chain. tandfonline.com This structural confirmation by MS is essential to validate the identity of the compound being studied by NMR and to ensure the integrity of the sample.

Here is a table summarizing some key NMR findings for this compound in DMSO:

Interaction TypeResidues InvolvedObservationTechnique UsedSource
N-terminal turnSar N-methyl, His C betaNOE enhancement between Sar N-methyl and His C beta1D NOE nih.gov
His-Pro peptide bondHis C alpha, Pro C deltaSimilar NOE enhancement to both Pro C delta protons1D NOE nih.govcas.cz
Tyr(Me)-His proximityTyr(Me) methyl, His C2/C4NOE enhancements between Tyr(Me) methyl and His C2/C41D NOE nih.gov
Aromatic ring clusteringTyr, His, PheIndicated by NOE studies in analoguesNOE researchgate.netnih.govresearchgate.net
Sar-Arg/Tyr-Phe proximitySar C alpha, Arg C delta, Tyr/Phe ringsProximity observed in an analogueNOE nih.gov

Theoretical and Computational Conformational Studies

Computational methods play a crucial role in complementing experimental data to elucidate the complex conformational landscape of flexible molecules like peptides. For this compound, these methods have been used to explore potential low-energy conformers and understand the dynamics of its structure nih.govuoa.grresearchgate.netuoa.gr.

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. While the provided search results mention MD simulations in the context of studying the interactions of AT1 receptor antagonists like losartan (B1675146) with membranes and receptors, specific detailed MD simulations focused solely on the conformational dynamics of this compound itself are not extensively described mdpi.comresearchgate.netuoa.grpillbuys.com. However, computational analysis, which can include MD simulations, has been used in conjunction with NMR data to derive low-energy conformers of this compound nih.govuoa.grresearchgate.net.

In silico approaches, including rational design and conformational prediction, have been applied in the study of this compound and related AT1 antagonists uoa.grmdpi.comuoa.gr. The design of this compound itself was based on structural modifications of Ang II to understand the requirements for antagonist activity nih.govmdpi.com. Computational analysis has been utilized to predict and analyze the conformational properties that differentiate this compound from agonists like Ang II nih.govuoa.grnih.gov. Superimposition studies comparing the conformation of this compound with non-peptide AT1 antagonists like losartan have been performed to identify common structural features relevant to receptor binding nih.govuoa.gruoa.grpillbuys.comencyclopedia.pub. These studies aim to understand the stereoelectronic requirements for AT1 antagonist activity and inform the design of novel analogs nih.govresearchgate.networldscientific.com.

The derivation of low-energy conformers of this compound has been achieved through the combination of NMR spectroscopy and theoretical calculations nih.govuoa.grresearchgate.netresearchgate.net. These studies have revealed different low-energy conformers uoa.gr. A key characteristic of the low-energy conformer of this compound is the clustering of specific amino acid residues nih.govuoa.grresearchgate.netresearchgate.net.

Based on combined NMR and theoretical calculations, a low-energy conformer of this compound has been characterized by a cluster involving the key tetrad of amino acids: Sar1, Tyr(OMe)4, His6, and Phe8 uoa.grresearchgate.netresearchgate.net. This clustering is similar to that observed in Ang II and its superagonist [Sar1]Ang II, although this compound lacks the aromatic chain interactions present in agonists that are considered essential for agonist activity uoa.gr.

Analysis of the peptide backbone folding and spatial clustering of amino acid side chains is crucial for understanding the bioactive conformation of peptides. NMR studies coupled with computational analysis have shown that this compound exhibits a Tyr4(OMe)-His6-Ile8 bend and a major His6-Pro7 peptide trans conformation, similar to what is observed in Ang II uoa.gr. The preferred conformation for this compound in DMSO has been suggested to have an S-shaped peptide backbone, also similar to that of Ang II nih.gov.

A significant finding is the clustering of key amino acid residues, particularly the tetrad Sar1-Tyr(OMe)4-His6-Phe8, in the low-energy conformer of this compound nih.govuoa.grresearchgate.netresearchgate.net. This spatial proximity of residues is considered important for its interaction with the AT1 receptor nih.gov. While aromatic ring clustering involving Tyr, His, and Phe is observed in Ang II and is associated with agonist activity, this compound, due to the methylation of Tyr4, lacks the full extent of these interactions, which is correlated with its antagonist properties uoa.grmdpi.comsemanticscholar.orgresearchgate.net. The presence of a Tyr4-Ile5-His6 bend has been identified in this compound nih.gov. Studies also indicate that the Tyr(Me) and His side-chains remain in close proximity in this compound, even without the hydrogen bond present in Ang II between the Tyr hydroxyl and His imidazole nih.gov.

Table 1: Key Conformational Features of this compound

Conformational FeatureDescriptionReference(s)
Tyr4(OMe)-His6-Ile8 BendObserved bend in the peptide backbone. uoa.gr
His6-Pro7 Trans ConformationMajor conformation of the peptide bond between His6 and Pro7. uoa.gr
S-shaped Peptide BackboneSuggested preferred overall shape in DMSO. nih.gov
Clustering of Sar1, Tyr(OMe)4, His6, Phe8Key tetrad of amino acids found in close spatial proximity in low-energy conformers. nih.govuoa.grresearchgate.netresearchgate.net
Proximity of Tyr(Me) and His Side-ChainsMaintained close contact between these two side chains. nih.gov

Table 2: Comparison of this compound and Angiotensin II Conformational Aspects

FeatureThis compoundAngiotensin IISignificanceReference(s)
Tyr4/Tyr4(OMe)Methylated Tyr4 (Tyr(OMe)4)Tyr4 (with free hydroxyl)Methylation eliminates activity; highlights importance of tyrosinate anion. uoa.grmdpi.commdpi.comsemanticscholar.org
Sar1/Asp1Sar1Asp1Structural difference influencing properties. nih.govuoa.grmdpi.com
Tyr4-His6-Ile8 BendPresentPresentShared backbone feature. uoa.grnih.gov
His6-Pro7 Peptide BondMajor Trans ConformationMajor Trans ConformationShared backbone feature. uoa.gr
Aromatic Chain Interactions (Tyr-His-Phe)Partially missing compared to Ang IIEssential for agonist activityAbsence in this compound correlates with antagonism. uoa.grresearchgate.net
Overall Backbone Shape (in DMSO)Suggested S-shapedSuggested S-shapedSimilar overall folding. nih.gov

Molecular Mechanisms of Sarmesin Receptor Interaction

Angiotensin II Type 1 Receptor (AT1R) Binding Characteristics

Sarmesin's interaction with the AT1R is characterized by specific binding properties that differentiate it from the endogenous agonist, Ang II.

Competitive Receptor Antagonism Mechanisms

This compound acts as a competitive antagonist at the AT1R. This means it binds to the same receptor site as Ang II but does not activate the receptor in the same manner. Instead, it occupies the binding site, thereby preventing Ang II from binding and exerting its effects nih.govmdpi.com. The competitive nature implies that increasing concentrations of Ang II can overcome the blockade imposed by this compound nih.gov. This surmountable antagonism is a key characteristic distinguishing this compound from some other AT1R blockers, such as certain sartans and the Ang II analog sarilesin, which can exhibit insurmountable or slowly reversible antagonism nih.govmdpi.comvu.edu.au.

Displacement Kinetics of Angiotensin II from Receptor Binding Sites

As a competitive antagonist, this compound's interaction with the AT1R involves the displacement of bound Ang II from the receptor binding site. While specific quantitative data on the displacement kinetics (e.g., dissociation constants, off-rates) of Ang II by this compound were not explicitly detailed in the search results, the mechanism of competitive antagonism inherently involves a dynamic equilibrium where both this compound and Ang II compete for the same binding site. The relative affinities and concentrations of the two ligands determine the extent of Ang II displacement and receptor occupancy by this compound.

Agonist/Antagonist Spectrum: Context-Dependent Partial Agonism in Specific Biological Systems

While primarily characterized as a competitive antagonist, some research suggests that the agonist/antagonist profile of this compound may exhibit context-dependent partial agonism in specific biological systems mdpi.com. The methylation of the Tyr hydroxyl group in Ang II, as seen in this compound (Sar1Tyr(Me)4-AngII), inhibits receptor signaling for both agonist and inverse agonist analogs, resulting in this compound acting as a competitive antagonist mdpi.com. However, the precise conditions and biological systems where this compound might display partial agonistic activity require further detailed investigation beyond the scope of the provided search results. The complexity of AT1R signaling, involving different downstream pathways (e.g., G protein-dependent vs. β-arrestin-mediated signaling), could potentially contribute to such context-dependent behavior mdpi.comspandidos-publications.com.

Specific Residue Interactions and Receptor Domain Engagement

The interaction of this compound with the AT1R involves specific amino acid residues within both the peptide and the receptor, contributing to its binding affinity and pharmacological profile.

Role of N-Terminal Amino Acid Modifications on Receptor Blockade

The N-terminal portion of Ang II plays a crucial role in maintaining its bioactive conformation and interaction with the AT1R vu.edu.aunih.gov. The substitution of sarcosine (B1681465) (Sar) at position 1 in Ang II analogs, including this compound (Sar1Tyr(Me)4-AngII), is well-established to increase potency in various analogs, including competitive antagonists mdpi.comnih.gov. This enhancement is not attributed to increased metabolic stability but is likely due to the removal of potentially interfering interactions of the amino terminus with a receptor aspartyl sidechain that is normally present in Ang II mdpi.com. The presence of Sar1 in this compound appears to stabilize a conformation that facilitates interaction with the receptor, contributing to its antagonist activity nih.gov. The N-terminus, involving charged groups (N-terminal amino group cation, Asp sidechain anion, and Arg guanidino cation in Ang II), is important for maintaining the bioactive conformation, and modifications like the Sar1 substitution can influence this vu.edu.aunih.gov.

Significance of Tyr(Me)4 in Modulating Receptor Activity

The methylation of the tyrosine hydroxyl group at position 4 (Tyr4) in this compound (Sar1Tyr(Me)4-AngII) is a critical modification that dictates its antagonist activity nih.govmdpi.comvu.edu.aumdpi.com. In Ang II, the Tyr4 hydroxyl group is involved in a charge relay system (CRS) with His6 and the C-terminal carboxylate (or D281 of the receptor), which is thought to be essential for receptor activation and the expression of agonist activity nih.govmdpi.commdpi.com. Methylation of this hydroxyl group in this compound inhibits the formation of the tyrosinate anion, a species believed to be required for agonist activity and receptor desensitization nih.govmdpi.commdpi.com. This modification converts the peptide from an agonist or inverse agonist (depending on other substitutions, like at position 8) into a competitive antagonist nih.govvu.edu.aumdpi.com. The presence of the methyl group at Tyr4 prevents the critical interaction necessary for signaling cascade initiation, thereby blocking the effects of Ang II nih.govmdpi.commdpi.com.

Here is a summary of key molecular interactions discussed:

CompoundPosition 1 ModificationPosition 4 ModificationPosition 8 ModificationAT1R Activity ProfileKey Interaction Influenced by Modification
Angiotensin IIAspTyr-OHPheAgonistTyr4-His6-Phe8/D281 Charge Relay System
This compoundSarTyr(Me)PheCompetitive AntagonistInhibition of Tyr Anion Formation
SarilesinSarTyr-OHIleInverse Agonist/Desensitizing AntagonistFormation of Tyr Anion, Interaction with R167

Note: This table is based on the information presented in the article text.

His6 Imidazole (B134444) and Phe8 Aromatic Ring Contributions to Binding

Studies on Ang II and its analogs, including this compound, highlight the importance of specific residues in the peptide sequence for AT1 receptor interaction. While Ang II's binding involves interactions with residues like Asp263, Asp281, and Lys199 on the AT1R, the contributions of His6 and Phe8 in Ang II are particularly relevant to understanding this compound's interaction. mdpi.comacs.orgnih.gov The imidazole ring of His6 in Ang II is known to interact with Asp281 of the AT1R. mdpi.comacs.org The aromatic ring of Phe8 in Ang II is also involved in interactions with the receptor, including potential π–π stacking with Trp84 of AT1R and stacking interactions with His256. acs.orgnih.gov

This compound, as a [Sar1, Tyr(Me)4]Ang II analog, differs from Ang II at positions 1 and 4, but retains the His6 and Phe8 residues. nih.govresearchgate.net While the specific interactions of this compound's His6 and Phe8 with the AT1R are not as extensively detailed as those for native Ang II in the provided results, the importance of these residues in the context of Ang II binding suggests their likely involvement in this compound's interaction profile. The low energy conformer of this compound is characterized by a clustering of key amino acids including Tyr(OMe)4, His6, and Phe8. researchgate.net The absence of certain aromatic chain interactions observed in Ang II or its superagonist Sar1[Ang II] in this compound suggests that these interactions might be essential for agonist activity, implying that this compound's altered activity (competitive antagonism) is related to differences in how these residues interact compared to Ang II. researchgate.net

Proposed Charge Relay System (CRS) Disruption or Modulation by this compound

The concept of a charge relay system (CRS) in Ang II has been proposed to play a role in AT1 receptor activation. This system is thought to involve a tripartite interaction between the Tyr4 hydroxyl, His6 imidazole, and the C-terminal carboxylate (Phe8 carboxylate) of Ang II, potentially leading to the formation of a tyrosinate anion crucial for receptor activation. mdpi.comresearchgate.netnih.gov When Ang II binds to the AT1R, this CRS can be reconstituted with Asp281 of the receptor potentially interacting with the His6 imidazole, and the Phe8 carboxylate forming a salt bridge with Lys199 of the receptor. mdpi.com

This compound, with its methylated tyrosine at position 4 (Tyr(Me)4), is unable to form the tyrosinate anion through the Tyr4 hydroxyl. nih.govmdpi.com This modification is significant because the tyrosinate anion appears to be essential for AT1 and AT2 receptor activation. nih.gov The methylation of the Tyr4 hydroxyl in this compound converts it from a potential agonist or inverse agonist analog to a competitive antagonist, illustrating that the process of receptor desensitization is also dependent on tyrosinate anion formation. nih.gov Therefore, this compound's inability to participate in the complete Ang II-like CRS, specifically the formation of the tyrosinate anion, likely contributes to its antagonistic behavior by disrupting or modulating the signaling pathways typically initiated by Ang II's activation of the CRS. nih.govmdpi.com

Gating Mechanisms for Biased Agonism at AT1R

Biased agonism at the AT1R refers to the ability of different ligands to selectively activate distinct downstream signaling pathways, such as G protein-mediated signaling or β-arrestin-mediated signaling. mdpi.comresearchgate.net The interaction of Ang II with the AT1R can lead to a biphasic response, suggesting a potential switch between different signaling pathways. mdpi.com This switching may be related to a gating mechanism involving the positioning of the Tyr4 hydroxyl of Ang II, which can interact with either the Phe8 carboxylate (bound to Lys199) or the His6 imidazole (activated by Asp281). mdpi.com Interaction with the His6 imidazole (CRS formation) is linked to G protein sequestration and vasoconstriction, while interaction with the Phe8 carboxylate (bound to Lys199) is associated with arrestin-mediated vasodilation and receptor desensitization. mdpi.com

This compound, being a competitive antagonist, does not induce the full spectrum of Ang II-mediated signaling. Its inability to form the critical tyrosinate anion through the Tyr(Me)4 modification suggests that it would not effectively engage the gating mechanisms that lead to biased agonism as observed with Ang II. nih.govmdpi.com By blocking the Ang II binding site, this compound prevents Ang II from initiating these differential interactions and subsequent biased signaling. ahajournals.org While the provided sources discuss gating mechanisms in the context of Ang II and other ligands, the specific role of this compound in modulating or disrupting these gates is primarily inferred from its antagonistic action and its structural differences from Ang II, particularly the modified tyrosine residue.

Receptor Classification Methodologies Utilizing this compound

This compound, as a well-characterized competitive antagonist of the AT1 receptor, has been a valuable tool in pharmacological studies aimed at classifying and characterizing angiotensin receptors. ahajournals.org Its use in various experimental setups allows researchers to determine receptor affinity and explore the nature of receptor-ligand interactions.

Schild Plot Analysis for Receptor Affinity Determination (pA2 Values)

Schild plot analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist for its receptor. nih.govslideshare.netmefst.hr The method involves assessing the rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist. nih.govslideshare.net The pA2 value, derived from the Schild plot, represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. slideshare.netpa2online.org A Schild plot with a slope close to unity is indicative of competitive antagonism. mefst.hrpa2online.org

This compound has been utilized in Schild plot analyses to characterize its affinity for the AT1 receptor in various tissue preparations. Studies have shown that this compound shifts the concentration-response curve for Ang II to the right in a parallel and concentration-dependent manner, consistent with competitive antagonism. ahajournals.org For example, in isolated rabbit aortic rings, a Schild plot for this compound yielded a pA2 value of 7.13 ± 0.16 with a slope of 0.94 ± 0.06. ahajournals.org In rat kidney slices, a similar analysis provided a pA2 value of 7.1. ahajournals.org These pA2 values provide a quantitative measure of this compound's affinity for the AT1 receptor in these specific experimental systems.

Table 1: this compound pA2 Values from Schild Plot Analysis

Tissue PreparationAgonistpA2 ValueSchild Plot SlopeReference
Isolated rabbit aortaAngiotensin II7.13 ± 0.160.94 ± 0.06 ahajournals.org
Rat kidney slicesAngiotensin II~7.1Not specified ahajournals.org

Structure Activity Relationship Sar Studies of Sarmesin Analogs

Impact of N-Terminal Substitutions on Antagonist Properties

The N-terminal region of sarmesin plays a stringent and discriminating role in its antagonist properties nih.govmdpi.comresearchgate.netresearchgate.net. The presence of a single alkyl substitution at the N-terminus, specifically the sarcosine (B1681465) residue at position 1, is considered obligatory for this compound's unique actions vu.edu.aumdpi.comresearchgate.netresearchgate.net.

Studies involving modifications at the Sar1 residue of this compound have demonstrated the critical nature of this position. Replacing Sar1 with other amino acids such as aspartic acid (Asp), alanine (B10760859) (Ala), or proline (Pro) results in inactive analogs nih.govacs.org. Deletion of the N-terminal amino acid also leads to inactive heptapeptides nih.govacs.org.

Further research has explored the impact of different substitutions at the Sar1 position on antagonist activity, measured by pA2 values in the rat isolated uterus assay nih.gov.

Table 1: Impact of N-Terminal Substitutions on this compound Antagonist Activity

N-Terminal SubstitutionpA2 (Rat Isolated Uterus Assay)
Sar1Baseline (this compound)
N,N-dimethyl-Gly< 6
N-ethyl-Gly6.9
Aminoisobutyric acid5.5
(Methylamino)isobutyric6.0
Aminocaproic acid< 6
Oxamic acid5.3

Substitution of Sar1 with N,N-dimethyl-Gly or aminocaproic acid significantly diminishes antagonist activity (pA2 < 6) nih.govacs.org. Conversely, substitution with N-ethyl-Gly retains significant antagonist activity (pA2 = 6.9) nih.govacs.org. Methylation of the alpha carbon atom of the N-terminal amino acid, as seen with aminoisobutyric acid (Aib), leads to a marked reduction in antagonist activity (pA2 = 5.5), which is partially reinstated upon N-methylation ((methylamino)isobutyric acid, pA2 = 6.0) nih.govacs.org. Substitution with oxamic acid also results in reduced activity (pA2 = 5.3) nih.govacs.org.

The Arg2 residue is also essential for receptor binding; its replacement with isosteres like Nle or Sar abolishes antagonist activity nih.govacs.org. These findings collectively emphasize the stringent structural requirements and defined steric constraints within the N-terminal domain of this compound that are crucial for receptor blockade nih.govmdpi.comresearchgate.netresearchgate.net.

Conformational Implications of Amino Acid Modifications

Conformational analysis studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, have been instrumental in understanding how amino acid modifications influence the three-dimensional structure of this compound and its analogs, and how this relates to their biological activity nih.govuoa.grresearchgate.net.

This compound's conformation is reported to be closely related to that of ANG II uoa.gr. NMR spectroscopy coupled with computational analysis has revealed a Tyr4(OMe)-His6-Ile8 bend and a major His6-Pro7 peptide trans conformation, similar to that observed in ANG II uoa.grresearchgate.net. A key conformational feature of this compound is the clustering of the key amino acids Sar1-Tyr(OMe)4-His6-Phe8 nih.govuoa.grresearchgate.net.

Replacement of the Sar1 residue with natural Asp1 significantly reduces the activity of this compound, suggesting that the sarcosine at this position stabilizes a specific conformation, possibly by interacting with the charge relay system (CRS) vu.edu.aunih.govmdpi.com. In this compound, only a partial CRS (His-carboxylate) can form, making the correct placement of Tyr(Me) through interaction with the N-terminal even more essential vu.edu.aunih.govmdpi.com.

The presence of secondary amino acids like proline and sarcosine, as well as sterically hindered branched sidechain amino acids like valine and isoleucine, can induce bends or turns in the peptide backbone, influencing the bioactive conformation vu.edu.aunih.gov. The presence of isoleucine and proline in the C-terminal domain of ANG II, and by extension likely in this compound, creates a sharp gamma turn nih.gov.

Analysis of Specific Substitutions (e.g., Des1-Sarmesin, Phe8 substitutions) on Biological Activity

Specific amino acid substitutions within the this compound sequence have been extensively studied to understand their impact on biological activity.

Des1-Sarmesin: Deletion of the N-terminal sarcosine residue ([des1, Tyr(Me)4]ANG II) results in a dramatic loss of biological activity, rendering the analog inactive nih.govacs.org. This highlights the critical role of the N-terminal residue for this compound's ability to bind with high affinity to angiotensin receptors acs.org. NMR studies comparing this compound and [des1]this compound conformation have investigated the folding of their N- and C-terminal domains google.comresearchgate.net.

Phe8 Substitutions: The C-terminal phenylalanine at position 8 (Phe8) is crucial for the agonist activity of ANG II vu.edu.aumdpi.com. Replacement of Phe8 with an aliphatic residue, such as isoleucine (Ile), typically results in an antagonist mdpi.comvu.edu.aumdpi.com.

Studies on this compound analogs with modifications at position 8 have shown that substituting Phe8 with Ile results in [Sar1, Tyr(Me)4, Ile8]ANG II. This analog is a weaker antagonist (pA2 = 6.6) compared to sarilesin ([Sar1, Ile8]ANG II, pA2 apparent = 8.1) nih.gov. [Sar1, Phe4, Ile8]ANG II is also a weaker antagonist (pA2 = 6.7) nih.gov. These analogs with Ile8 are described as reversible competitive antagonists nih.gov.

Substitution of Phe8 with cyclohexylalanine (Cha) in ANG II analogs generally produces potent antagonists nih.gov. For this compound analogs with Cha at position 8, such as [Sar1, Tyr(Me)4, Cha8]ANG II, the substitution of Tyr(Me) at position 4 leads to reversible competitive (Type I/II) antagonists with reduced pA2 values compared to Type I antagonists like [Sar1, Cha8]ANG II nih.gov. For instance, [Sar1, Cha8]ANG II has a pA2 of approximately 8.5, while [Sar1, Tyr(Me)4, Cha8]ANG II has a pA2 of 6.7 nih.gov. This suggests that while Cha at position 8 can confer antagonist properties, the combination with Tyr(Me) at position 4 in the this compound context influences the type and potency of antagonism nih.gov.

The stringent structural requirements for receptor blockade by this compound are evident in how modifications at positions 1, 4, and 8 can markedly reduce its antagonist activity nih.gov.

Table 2: Impact of Position 8 Substitutions on this compound and Related Analogs' Antagonist Activity

Peptide AnalogPosition 1Position 4Position 8Antagonist TypepA2 (Rat Isolated Uterus Assay)
This compoundSarTyr(Me)PheType II (Competitive)-
SarilesinSarTyrIleType I (Inverse Agonist)8.1 (apparent)
[Sar1, Tyr(Me)4, Ile8]ANG IISarTyr(Me)IleReversible Competitive6.6
[Sar1, Phe4, Ile8]ANG IISarPheIleReversible Competitive6.7
[Sar1, Cha8]ANG IISarTyrChaType I~8.5
[Sar1, Tyr(Me)4, Cha8]ANG IISarTyr(Me)ChaType I/II (Competitive)6.7

These studies underscore the delicate balance of structural features required for optimal AT1 receptor antagonism by this compound and its analogs.

Preclinical Pharmacological Investigations

In Vitro Studies on Isolated Smooth Muscle Tissues

In vitro studies using isolated smooth muscle preparations have been instrumental in characterizing Sarmesin's direct effects on angiotensin receptors and the resulting functional responses.

Angiotensin II and Angiotensin III Contractile Response Blockade in Rat Uterus, Aorta, and Portal Vein

This compound has been investigated for its ability to block the contractile responses induced by Angiotensin II (ANG II) and Angiotensin III (ANG III) in isolated smooth muscle tissues from rats, including the uterus, aorta, and portal vein. Studies have shown that this compound acts as a reversible competitive antagonist in these tissues. karger.comnih.gov

Quantitative analysis using Schild plots has provided pA2 values for this compound against both ANG II and ANG III in these preparations. The pA2 values represent the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in the agonist concentration to restore the original response.

TissueAgonistpA2 Value (Mean ± SE)
Rat UterusAngiotensin II7.46 ± 0.04
Rat UterusAngiotensin III7.46 ± 0.07
Rat AortaAngiotensin II7.98 ± 0.07
Rat AortaAngiotensin III7.67 ± 0.08
Rat Portal VeinAngiotensin II7.75 ± 0.05
Rat Portal VeinAngiotensin III7.41 ± 0.08

Species-Specific Receptor Responses in Vascular Smooth Muscle (e.g., Rabbit vs. Rat Aorta)

While studies in rat tissues suggest uniformity in angiotensin receptors mediating contraction, investigations in other species, such as rabbits, have indicated potential species-specific differences in receptor responses and the potency of angiotensin antagonists. For instance, comparisons of angiotensin II receptor antagonists, including this compound, in isolated rabbit aorta and rat aorta have revealed variations in potency. ahajournals.org Although specific detailed data on this compound's pA2 values in rabbit aorta compared directly to rat aorta were noted as unpublished in one source, the general observation suggests that the characteristics of angiotensin receptors and their interactions with antagonists can vary between species. ahajournals.org

Functional Receptor Desensitization and Tachyphylaxis Studies

Receptor desensitization and tachyphylaxis are phenomena where the response to an agonist diminishes after repeated or prolonged exposure. pharmacologycanada.org this compound, as a competitive antagonist, can be involved in studies investigating receptor function, including aspects of desensitization and tachyphylaxis. While agonists like Angiotensin II can induce tachyphylaxis at high concentrations, potentially as a cellular defense mechanism against overstimulation, antagonists like this compound can be used to probe receptor states and interactions related to these phenomena. nih.govmdpi.com The methylation of the tyrosine hydroxyl group at position 4 in this compound is thought to play a role in its antagonistic properties and its inability to activate the receptor, contrasting with agonists that can lead to desensitization. nih.govnih.gov Studies involving this compound and other angiotensin analogs have contributed to understanding the mechanisms underlying receptor desensitization and the different binding modes of agonists and antagonists at the AT1 receptor. mdpi.commdpi.com

In Vivo Animal Model Studies

In addition to in vitro work, this compound has been evaluated in vivo using animal models to assess its receptor antagonism and explore potential effects on the central nervous system.

Evaluation of Receptor Antagonism in Animal Models (e.g., Rat Models)

In vivo studies, particularly in rat models, have been conducted to confirm the angiotensin receptor antagonist activity of this compound observed in vitro. These studies often involve administering Angiotensin II or Angiotensin III to animals and evaluating the ability of this compound to block the resulting physiological responses, such as increases in blood pressure or dipsogenic (drinking) responses. ahajournals.org

In ganglion-blocked anesthetized rats, intravenous Angiotensin II-induced increases in mean arterial pressure were blocked by an imidazole (B134444) derivative antagonist, and this antagonism was characterized in comparison to this compound and Saralasin (B108331). ahajournals.org While the primary focus of that study was on the imidazole derivative, it utilized this compound as a reference antagonist in evaluating the blockade of Angiotensin II-induced pressor responses in rats, indicating this compound's established activity in this in vivo model. ahajournals.org

Furthermore, intracerebroventricular administration of Angiotensin II in conscious rats induces drinking and pressor responses. Studies have shown that intracerebroventricularly administered this compound can attenuate these responses, demonstrating its ability to block central angiotensin receptors involved in regulating thirst and blood pressure. ahajournals.org For example, 500 pmol of intracerebroventricular this compound significantly reduced the drinking response to intracerebroventricular Angiotensin II in conscious Sprague-Dawley rats. ahajournals.org

Investigations into Neuromodulatory Effects in Preclinical Models (e.g., Seizure Susceptibility)

Beyond its well-established role in cardiovascular regulation, the renin-angiotensin system has been implicated in central nervous system functions, including neuromodulation and excitability. brieflands.comnih.gov Preclinical studies have investigated the potential neuromodulatory effects of this compound, particularly in models of seizure susceptibility.

Studies in mice have explored the effects of this compound on seizure threshold and survival time in models of chemically induced seizures, such as those induced by pentylenetetrazol (PTZ). researchgate.netnih.govpatsnap.com Research has indicated that this compound can increase the latency to seizures and enhance survival time in these models. researchgate.net Additionally, pretreatment with this compound has been shown to antagonize the effect of Angiotensin II on the latency to seizures, suggesting an interaction with central angiotensin receptors involved in regulating neuronal excitability. researchgate.net These effects appear to be mediated via the AT1 receptor subtype, as pretreatment with the AT1 receptor antagonist losartan (B1675146) blocked the protective ability of both Angiotensin II and this compound in enhancing seizure threshold. nih.gov These findings suggest a potential neuromodulatory role for this compound, acting as an AT1 receptor antagonist in the central nervous system to influence seizure susceptibility. nih.govnih.gov

Comparative Pharmacological Profiles with Other Angiotensin Receptor Blockers (e.g., Losartan, Sarilesin)

Preclinical pharmacological investigations have characterized this compound as a competitive antagonist at the angiotensin II type 1 receptor (AT₁R). nih.govmdpi.com This contrasts with Sarilesin ([Sar1Ile8]AngII), another AngII analog, which has been described as an inverse agonist and can induce receptor desensitization. nih.govmdpi.com Losartan, a non-peptide ARB belonging to the sartan class, is also a selective, competitive AT₁R antagonist. wikipedia.orgresearchgate.net

Studies comparing the conformational properties of Losartan and this compound have been conducted to understand their interaction with the AT₁R. encyclopedia.pub Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis have been employed to investigate the structural features influencing their binding. encyclopedia.pubuoa.gr Conformational analysis of this compound has revealed a bend involving Tyr4 (OMe), His6, and Ile8, and a His6-Pro7 peptide trans conformation, showing similarities to Angiotensin II. uoa.gr The low-energy conformer of this compound is characterized by a cluster of the Sar1-Tyr(OMe)4-His6-Phe8 tetrad. uoa.gr The absence of specific aromatic chain interactions observed in Angiotensin II or its superagonist Sar1 [Ang II] in this compound is considered essential for agonist activity, highlighting this compound's antagonist nature. uoa.gr

Research involving analogs of this compound and Sarilesin with modifications at position 7, such as the inclusion of Aze or Pip, has provided further insights into the structural requirements for antagonist activity. nih.gov Analogues of this compound containing Aze or Pip at position 7 retained notable antagonist activity, with pA2 values of 7.4 and 6.5, respectively, in rat uterus assays. nih.gov This suggests that replacing proline at position 7 with these residues does not significantly alter the structural requirements for antagonist activity when sarcosine (B1681465) is at position 1. nih.gov Deletion of Sar at position 1 in this compound analogues was found to abolish binding or affinity. nih.gov

While this compound is a peptide antagonist, Losartan is a non-peptide mimetic. Losartan is converted in vivo to its active metabolite, EXP3174, which is also an AT₁R antagonist and contributes significantly to its pharmacological effects. wikipedia.org EXP3174 has been reported to be 10–40 times more potent in blocking AT₁ receptors than Losartan itself. wikipedia.org

Comparative studies on smooth muscle tissues have shown that while certain ARB sartans like candesartan (B1668252) and telmisartan (B1682998) generally decrease the response of the α1 adrenergic receptor to phenylephrine, a monovalent ARB sartan can up-sensitize the alpha receptor, suggesting subtle structure-activity relationships and potential receptor crosstalk. nih.govmdpi.com Although this compound's direct interaction with adrenergic receptors in comparison to Losartan or Sarilesin is not extensively detailed in the provided context, the broader understanding of ARB interactions with different receptors provides a framework for potential future comparative studies.

The binding of non-peptide ARBs like sartans to the AT₁R involves interaction within the same receptor binding pocket as peptide analogs but with different contact residues. mdpi.com For instance, arginine R167 is a key residue for the binding of non-peptide ARBs, in contrast to lysine (B10760008) K199 used by AngII peptides. mdpi.com This difference in binding interaction may contribute to the distinct pharmacological profiles observed between peptide and non-peptide ARBs.

Data tables comparing the specific binding affinities (e.g., Ki or IC50 values) or functional potencies (e.g., pA2 values) of this compound, Losartan, and Sarilesin across various preclinical models would provide a direct quantitative comparison of their pharmacological profiles. Based on the search results, a summary of reported pA2 values for this compound and Sarilesin analogues in rat uterus assays can be presented:

CompoundAssay SystempA2 ValueReference
This compound ([Sar1,Tyr-(OMe)4]ANGII) + Aze at Pos 7Rat Uterus7.4 nih.gov
This compound ([Sar1,Tyr-(OMe)4]ANGII) + Pip at Pos 7Rat Uterus6.5 nih.gov
Sarilesin ([Sar1,Ile8]ANGII) + Aze at Pos 7Rat Uterus7.1-8.3 nih.gov
Sarilesin ([Sar1,Ile8]ANGII) + Pip at Pos 7Rat Uterus7.1-8.3 nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
Losartan3961 wikipedia.orgresearchgate.netmims.comwindows.net
SarilesinNot Available

This compound, a peptide analog of Angiotensin II ([Sar1Tyr(Me)4]AngII), has been the subject of preclinical pharmacological studies to understand its interaction with the renin-angiotensin system, particularly the angiotensin II type 1 receptor (AT₁R). These investigations often involve comparisons with other known angiotensin receptor blockers (ARBs), including both peptide and non-peptide agents like Sarilesin and Losartan.

Synthetic Pathways and Analog Development

Solid-Phase Peptide Synthesis Methodologies for Sarmesin

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, such as a resin. nih.govbachem.compeptide.com This technique allows for controlled, efficient, and scalable peptide synthesis, simplifying purification as the peptide remains attached to the solid phase throughout the process, facilitating the removal of reagents and by-products through simple filtration and washing steps. bachem.compeptide.com

The general SPPS cycle involves attaching the C-terminal amino acid to the resin, followed by repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of the next protected amino acid, and additional washing steps. bachem.compeptide.com For successful synthesis, reactive side chains of amino acids are protected with temporary protecting groups that are stable during the Nα-deprotection steps but can be removed at the end of the synthesis. peptide.com The Boc/Bzl protection scheme, while not truly orthogonal, utilizes Boc for temporary Nα protection and benzyl-based groups for more permanent side-chain protection, both being acid-labile but removed under different conditions. peptide.com Cleavage of the peptide from the resin and removal of side-chain protecting groups are typically performed at the end of the synthesis. nih.govbachem.compeptide.com Methods for cleavage and deblocking, such as using trifluoromethane (B1200692) sulfonic acid (TFMSA), can be performed in glass vessels without the need for specialized high-pressure equipment. nih.gov Monitoring coupling reactions manually can help avoid repetitive couplings and reduce reagent use. nih.gov

Strategies for N-Terminus Modification in this compound Analogs

Modifications at the N-terminus of Ang II analogs, such as the substitution of Asp¹ with Sar¹ in this compound, have been explored to understand their impact on receptor affinity and intrinsic activity. nih.govresearchgate.netrsc.org The replacement of Asp¹ with Sar¹ in this compound contributes to its antagonist properties. nih.govresearchgate.netresearchgate.net Research indicates that a single alkyl substitution at the N-terminus of this compound is crucial for its specific actions, highlighting the stringent structural requirements in this region for receptor blockade. researchgate.net These studies suggest the presence of defined steric constraints in the N-terminal domain during the interaction with the receptor. researchgate.net N-terminal modifications have been shown to maintain high receptor affinity while significantly altering the intrinsic activity of the resulting compounds. rsc.org

Rational Design Principles for Non-Peptide Angiotensin II Mimetics Derived from this compound

Rational drug design plays a significant role in the development of non-peptide Ang II mimetics, aiming to create orally active compounds that mimic the key structural and pharmacological features of Ang II and its peptide antagonists like this compound. researchgate.netnih.govmdpi.comuoa.gracs.orgvu.edu.au The strategy involves identifying critical amino acids and their spatial arrangement in the bioactive conformation of Ang II, often through structure-activity relationship (SAR) studies and conformational analysis techniques like NMR spectroscopy. uoa.grresearchgate.netnih.govmdpi.com

This compound, with its well-characterized antagonist activity and conformation, has served as a template for the design of non-peptide mimetics, particularly in defining the structural features required for AT1 receptor blockade. uoa.gracs.org Key structural features of Ang II important for activity, such as the aromatic side chains of Tyr, His, and Phe, and the C-terminal carboxylate, are considered in the design of mimetics. nih.govmdpi.com Non-peptide mimetics aim to incorporate pharmacophoric groups that mimic these critical features. nih.gov

Losartan (B1675146), a breakthrough non-peptide AT1 receptor antagonist, was developed based on rational design principles informed by studies on Ang II and its analogs like this compound. researchgate.netnih.govmdpi.comacs.org Superimposition studies comparing the C-terminal segment of this compound with structural features of Losartan, such as the biphenyltetrazole group, the n-butyl chain, and the orientation of the hydroxymethylimidazole, have provided insights into the molecular basis of receptor interaction and guided the design of novel antagonists. uoa.gracs.org These studies suggest that AT1 antagonists share structural similarities with the C-terminal segment of Ang II and this compound, indicating similar conformer properties in this region. uoa.gr Rational design, often aided by in silico methods like molecular docking, continues to be employed to discover and optimize non-peptide mimetics with improved pharmacokinetic profiles and binding affinities. researchgate.netuoa.gracs.orgvu.edu.au

Development of Novel Analogs Based on this compound’s Receptor Interactions

Understanding the interaction of this compound with the AT1 receptor has been instrumental in developing novel analogs with modified pharmacological profiles. This compound is a surmountable competitive antagonist, and its interaction with the receptor, particularly the role of the methylated tyrosine at position 4, is key to this activity. nih.govresearchgate.net The Tyr hydroxyl group in Ang II is thought to play a pivotal role in receptor activation, and its methylation in this compound abolishes this agonist activity, resulting in antagonism. nih.govresearchgate.net

Studies comparing this compound with other Ang II analogs, such as Sarilesin ([Sar¹Ile⁸]Ang II), an insurmountable blocker, have provided insights into the mechanisms of receptor binding and activation. nih.govresearchgate.net While this compound's antagonism is surmountable, Sarilesin's insurmountable effect is linked to the formation of a salt bridge between its tyrosinate and the R167 residue on the receptor, a mechanism also observed with insurmountable non-peptide AT1 receptor blockers. nih.gov Methylation of the Tyr hydroxyl in Sarilesin converts it into a surmountable antagonist, further highlighting the importance of this residue in receptor interaction and the resulting pharmacological effect. nih.govresearchgate.netmdpi.com

The conformational analysis of this compound has revealed a low-energy conformer characterized by a clustering of key amino acids (Sar¹, Tyr(OMe)⁴, His⁶, Phe⁸), which is similar to the conformation of Ang II but lacks certain aromatic chain interactions essential for agonist activity. uoa.gracs.org This understanding of this compound's conformation and its specific interactions with the AT1 receptor has guided the design of novel analogs and non-peptide mimetics aimed at achieving desired receptor binding profiles and pharmacological outcomes. uoa.gracs.org The development of bisartans, a new generation of AT1 receptor blockers, exemplifies how insights from the receptor interactions of Ang II analogs like this compound and Sarilesin have led to the design of compounds with specific blocking characteristics. nih.govresearchgate.netmdpi.com

Advanced Research Perspectives

Integration of Sarmesin Research into Broader Angiotensin System Understanding

Research involving this compound has significantly contributed to the broader understanding of the angiotensin system, particularly concerning the interaction of ligands with the AT1 receptor. Studies comparing this compound, a surmountable competitive antagonist, with other Ang II analogs like sarilesin (an insurmountable inverse agonist) and Sar1-Ang II (a superagonist) have highlighted the critical structural determinants of ligand activity at the AT1R. nih.govmdpi.comresearchgate.net These comparisons have helped elucidate how subtle modifications in the peptide sequence of Ang II analogs can dramatically alter their pharmacological profiles, ranging from full agonism to competitive antagonism and inverse agonism. nih.govmdpi.com

This compound's characteristic as a competitive antagonist, specifically [Sar1Tyr(Me)4]Ang II, has been instrumental in defining different types of AT1 receptor blockade. nih.govmdpi.comnih.gov Its surmountable nature contrasts with the insurmountable blockade observed with sarilesin and many non-peptide AT1 receptor blockers (ARBs), such as sartans. nih.govmdpi.comnih.gov This distinction has informed the classification and understanding of how different molecules interact with and modulate AT1R activity within the complex RAS.

Furthermore, studies on the conformational properties of this compound, often utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis, have provided insights into the structural features necessary for AT1 receptor binding and antagonism. mdpi.comnih.govresearchgate.netacs.org Comparing the conformation of this compound with that of Ang II and non-peptide antagonists like losartan (B1675146) has revealed common pharmacophore features, aiding in the rational design of AT1R antagonists. mdpi.comnih.govresearchgate.netacs.org This research underscores the importance of specific amino acid residues and their spatial arrangement in determining the binding affinity and antagonist properties of peptide ligands at the AT1 receptor. mdpi.comnih.govresearchgate.netacs.org

Potential for this compound Analogs in Investigating Receptor Biased Agonism

While this compound itself is primarily characterized as a competitive antagonist, research involving this compound and its related analogs has contributed to the understanding of receptor biased agonism at the AT1 receptor. Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while sparing others. The AT1 receptor is known to couple to multiple signaling pathways, including G protein-dependent pathways (like Gq, leading to vasoconstriction) and β-arrestin-dependent pathways (involved in desensitization and other effects).

Studies comparing the effects of Ang II, this compound, and sarilesin have provided evidence for distinct receptor states and signaling preferences. Ang II can exhibit positive cooperativity, potentially indicative of receptor dimerization and amplification of contractile responses. nih.gov In contrast, sarilesin, an inverse agonist, induces negative cooperativity, suggesting negative efficacy. nih.gov this compound, as a competitive antagonist, blocks the effects of agonists without necessarily activating downstream pathways itself. However, by modifying the structure of Ang II and its analogs like this compound, researchers can potentially create ligands that favor specific signaling cascades, thus acting as biased agonists or antagonists.

The methylation of the Tyr4 hydroxyl group in Ang II to create this compound ([Sar1Tyr(Me)4]AngII) converts an (enhanced) agonist (Sar1-AngII) into a competitive antagonist, highlighting the critical role of this residue in receptor activation and potentially in biasing. mdpi.commdpi.comvu.edu.au Further modifications of this compound or the development of novel analogs based on its structure could serve as valuable probes to dissect the molecular mechanisms underlying AT1R biased signaling and to identify ligands that selectively target specific pathways with therapeutic potential.

Theoretical Frameworks for Angiotensin Receptor Activation and Antagonism

Research on this compound has contributed to the development and validation of theoretical frameworks describing Angiotensin receptor activation and antagonism. One such framework involves the concept of a charge relay system (CRS) within Ang II, analogous to that found in serine proteases. mdpi.comresearchgate.netmdpi.comvu.edu.aunih.gov This system, involving Tyr4, His6, and the C-terminal carboxylate, is proposed to create a tyrosinate anion essential for receptor activation. mdpi.comresearchgate.netmdpi.comvu.edu.aunih.gov

This compound, with its methylated Tyr4, is unable to form this complete charge relay system involving the Tyr hydroxyl. mdpi.comvu.edu.au Its antagonist activity supports the idea that the formation of the tyrosinate anion is crucial for agonist activity and receptor activation. mdpi.commdpi.comvu.edu.au The inability of this compound to undergo this charge transfer mechanism is consistent with its role as a blocker rather than an activator of the receptor.

Theoretical calculations and molecular modeling studies, often coupled with experimental data from NMR and crystallography, have been used to investigate the bioactive conformations of Ang II, this compound, and non-peptide antagonists like losartan. mdpi.comnih.govresearchgate.netacs.org These studies aim to understand the molecular interactions at the AT1 receptor binding site and the conformational changes associated with receptor activation and blockade. mdpi.comnih.govresearchgate.netacs.org Superimposition studies comparing this compound and losartan have revealed common structural features that are hypothesized to be important for AT1R antagonism, supporting theoretical models of how different classes of antagonists interact with the receptor. mdpi.comnih.govresearchgate.netacs.org These theoretical frameworks, informed by experimental data on compounds like this compound, are crucial for the rational design of new AT1R-targeted drugs.

Current and Future Directions in Peptide Antagonist Research

This compound represents an early success in the development of peptide antagonists for the AT1 receptor. While non-peptide ARBs (sartans) have become the predominant class of AT1R blockers in clinical use due to their oral bioavailability, research into peptide and peptidomimetic antagonists continues to be relevant.

Current and future directions in peptide antagonist research, building upon the knowledge gained from compounds like this compound, include the design of novel peptide or peptidomimetic structures with improved pharmacokinetic properties, enhanced receptor selectivity, or biased signaling profiles. The detailed structure-activity relationship studies conducted with this compound and other Ang II analogs provide a foundation for designing peptides that can specifically target the AT1 receptor or even bias signaling towards beneficial pathways. mdpi.com

Furthermore, understanding the conformational requirements for peptide binding and antagonism, as investigated through studies on this compound, can inform the development of peptidomimetics that retain the key binding features of peptides while offering advantages in terms of stability and delivery. mdpi.comnih.govresearchgate.netacs.org Research on the interaction of peptide antagonists with lipid bilayers, as explored for other AT1R blockers, may also provide insights into potential mechanisms of action and guide the design of molecules with improved membrane permeability or targeting. acs.orgencyclopedia.pub

The ongoing exploration of the RAS and the diverse roles of Angiotensin receptors in various physiological and pathological processes suggests that there may still be therapeutic opportunities for peptide-based interventions or peptidomimetics with specific pharmacological profiles that complement or surpass existing non-peptide therapies. spandidos-publications.commdpi.com this compound's legacy lies in its contribution to the foundational understanding of AT1R antagonism, which continues to inspire and guide the search for next-generation modulators of the angiotensin system.

Methodological Considerations in Sarmesin Research

Limitations of Current In Vitro and In Vivo Models

Research on Sarmesin, like other peptide analogues and angiotensin II receptor antagonists (ARBs), faces limitations in the predictive power of current in vitro and in vivo models. While in vitro studies using cell lines or isolated tissues can provide insights into receptor binding and functional activity, they often fail to fully replicate the complex physiological environment and dynamic conditions found in vivo nih.gov. Factors such as drug permeability to target tissues, interstitial hypertension within solid tissues (relevant for conditions like tumors, though not the primary focus for this compound's historical use as an ARB tool compound), and metabolic degradation pathways can significantly influence a compound's in vivo performance, leading to a lack of correlation with in vitro findings nih.gov.

Traditional in vitro evaluation of drug formulations has often focused on basic disintegration and dissolution testing, which may not adequately predict in vivo biopharmaceutical performance, especially for formulations involving complex intraluminal processes like solubilization, supersaturation, and precipitation nih.gov. More advanced biorelevant and mechanistic in vitro tools are being developed, but accurately predicting the in vivo behavior of complex formulations remains challenging nih.gov.

In vivo models, while providing a more integrated biological system, also have limitations. Head-to-head trials comparing different ARBs, for instance, can be difficult to interpret due to heterogeneity in study designs, dosages, inclusion criteria, and assessed outcomes ohsu.edu. Placebo-controlled trials may not be sufficient for assessing comparative efficacy between active compounds ohsu.edu. Furthermore, the complexity of the renin-angiotensin system (RAS) and its interactions with other physiological systems means that even well-designed in vivo studies may not fully capture all relevant factors influencing a compound's effects. For peptide analogues like this compound, issues like short duration of action and poor bioavailability in vivo have historically limited their clinical application, despite their utility as research tools google.com.

Challenges in Conformational Analysis and Molecular Modeling

Determining the precise bioactive conformation of peptides like this compound and understanding their interactions with receptors presents significant challenges. This compound is a competitive antagonist at the AT1 receptor and structurally resembles Ang II, with modifications at the N-terminus (Sar1 instead of Asp1) and methylation of the Tyr4 phenolic hydroxyl group researchgate.netuoa.gr. Understanding how these structural differences influence its conformation and antagonistic activity is crucial.

Conformational analysis of flexible molecules, particularly peptides, is complex due to the multitude of possible conformers they can adopt in different environments uoa.gr. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational analysis and molecular modeling, are essential tools for exploring these conformations and deriving putative bioactive structures researchgate.netuoa.gracs.orgeie.gr. NMR data, such as Nuclear Overhauser Effect (NOE) connectivities, can provide distance constraints between atoms, which are then used in computational methods like energy minimization, molecular dynamics simulations, and distance geometry calculations to determine low-energy conformers consistent with experimental data researchgate.netuoa.gracs.orgeie.grmdpi.com.

Despite these tools, challenges remain. Simulating the receptor environment accurately in computational models is difficult eie.gr. The role of membrane bilayers, particularly for GPCRs like the AT1 receptor where drug action localizes in the transmembrane region, needs to be carefully considered in modeling studies acs.org. Water-mediated interactions and the inherent flexibility of molecules can also complicate docking studies acs.org. While studies have shown that this compound, like the Ang II superagonist [Sar1]Ang II, adopts a conformation that brings key amino acids into proximity, the absence of certain aromatic chain interactions observed in Ang II suggests these interactions are essential for agonist activity, highlighting the subtle conformational differences that dictate biological function uoa.gracs.org. The precise arrangement and interactions of residues like Sar1, Tyr(OMe)4, His6, and Phe8 in this compound's low-energy conformer are critical for its antagonistic properties researchgate.netacs.org.

Molecular modeling has been used to superimpose the conformation of this compound with non-peptide AT1 receptor antagonists like Losartan (B1675146) to identify common pharmacophoric features google.comresearchgate.netacs.org. This approach, based on the "ring cluster" and "charge relay system" models proposed for Ang II, helps in the rational design of new antagonists google.commdpi.com. However, the accuracy of these models depends on the quality of experimental data and the sophistication of the computational algorithms used.

Future Directions in Synthetic Design and SAR Exploration

Future research in this compound and related AT1 receptor antagonists will likely focus on refining synthetic strategies and conducting more detailed SAR explorations to overcome current limitations and develop improved compounds.

Traditional peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), have drawbacks including the extensive use of organic solvents, complex purification requirements, and challenges in scaling up production, particularly for longer or modified peptides manufacturingchemist.comnih.govunive.itconnectmeinforma.com. The incorporation of non-natural amino acids or specific modifications, like the Tyr(OMe)4 in this compound, can add complexity to the synthesis manufacturingchemist.com. Developing more sustainable and efficient synthetic approaches, including those utilizing aqueous or micellar media, is an active area of research nih.govunive.it.

SAR exploration for this compound and its analogues has already provided valuable insights into the structural requirements for AT1 receptor binding and antagonism. Studies have emphasized the importance of the N-terminal domain and the stringent structural requirements in this region for this compound's antagonist properties mdpi.com. Future SAR studies could involve the synthesis and evaluation of a wider range of this compound analogues with targeted modifications to further probe the receptor binding pocket and identify key interactions. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA and CoMSIA, can be applied to reveal the stereoelectronic requirements for activity and guide the design of new analogues eie.gr.

The knowledge gained from conformational analysis and molecular modeling of this compound and other AT1 antagonists will continue to inform rational drug design researchgate.netuoa.gruoa.gr. This includes designing peptidomimetics or non-peptide compounds that mimic the key structural features of this compound responsible for its antagonistic activity while addressing the pharmacokinetic limitations of peptide drugs, such as poor bioavailability and metabolic instability google.comuoa.gr. The development of bisartans, which are novel non-peptide AT1 antagonists designed based on insights from Ang II and sartan structures, exemplifies this approach mdpi.comacs.orgmdpi.commdpi.comnih.gov.

Q & A

Q. What is the molecular structure of Sarmesin, and how does it compare to angiotensin II in receptor binding studies?

this compound, a structural analog of angiotensin II, features modifications such as sarcosine substitution at the N-terminal, which enhances receptor binding specificity. Comparative studies utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular docking to analyze conformational differences and binding affinities. For example, Mavromoustakos et al. (2017) employed NMR to identify critical hydrogen-bonding interactions between this compound and angiotensin receptors, highlighting its antagonistic properties .

Q. What experimental methodologies are recommended for synthesizing this compound with high purity for pharmacological assays?

Synthesis protocols typically involve solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization using mass spectrometry (MS) and circular dichroism (CD) ensures purity and structural integrity. Detailed methodologies should align with reproducibility standards outlined in experimental reporting guidelines (e.g., Beilstein Journal of Organic Chemistry), including explicit solvent conditions and reaction monitoring techniques .

Q. How can researchers validate the antagonistic activity of this compound in vitro?

Standard assays include competitive radioligand binding studies using angiotensin II receptors (AT1/AT2) and functional assays (e.g., measurement of intracellular calcium flux in vascular smooth muscle cells). Dose-response curves should be generated with appropriate controls (e.g., losartan as a reference antagonist) to confirm specificity. Statistical validation via ANOVA or nonlinear regression models is critical to ensure robustness .

Advanced Research Questions

Q. How can discrepancies in reported binding affinities of this compound across studies be systematically resolved?

Contradictions may arise from variations in receptor isoforms, assay conditions (e.g., pH, temperature), or purity of synthesized peptides. A systematic approach includes:

  • Meta-analysis of existing data to identify methodological outliers.
  • Replication under standardized conditions (e.g., uniform buffer systems).
  • Cross-validation using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization). Transparent reporting of experimental parameters, as emphasized in guidelines like the Beilstein Journal’s reproducibility standards, is essential .

Q. What advanced spectroscopic techniques are effective for characterizing this compound’s conformational dynamics in solution?

NMR spectroscopy remains the gold standard for resolving solution-phase conformations, particularly 2D NOESY and TROSY experiments for detecting interproton distances and backbone dynamics. Complementary methods like molecular dynamics (MD) simulations can model time-dependent structural fluctuations. For example, Mavromoustakos et al. (2017) combined NMR with density functional theory (DFT) to map this compound’s low-energy conformers .

Q. How can computational modeling be integrated with experimental data to elucidate this compound’s mechanism of action?

Hybrid workflows involve:

  • Docking studies (e.g., AutoDock Vina) to predict binding poses.
  • MD simulations (e.g., GROMACS) to assess stability of receptor-ligand complexes.
  • Quantitative structure-activity relationship (QSAR) models to correlate structural features with antagonistic potency. Cross-disciplinary collaboration with computational chemists ensures methodological rigor .

Q. What strategies mitigate off-target effects when evaluating this compound in complex biological systems (e.g., in vivo hypertension models)?

Experimental design should incorporate:

  • Negative controls : Use of scrambled peptides or receptor knockout models.
  • Pharmacokinetic profiling : Measurement of plasma half-life and tissue distribution via LC-MS/MS.
  • Multi-omics integration : Transcriptomic or proteomic analysis to identify unintended pathway modulation. These approaches align with best practices for preclinical validation outlined in clinical pharmacology guidelines .

Q. How should systematic reviews be structured to identify research gaps in this compound’s application across biological systems?

Follow PRISMA frameworks to:

  • Define inclusion/exclusion criteria (e.g., species, dosage ranges).
  • Extract and synthesize data using tools like Covidence.
  • Map evidence gaps (e.g., limited studies on this compound’s role in renal fibrosis). Transparent reporting of search strategies and risk-of-bias assessments (e.g., SYRCLE’s tool for animal studies) enhances reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarmesin
Reactant of Route 2
Reactant of Route 2
Sarmesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.